![molecular formula C17H19ClN2O2 B2695989 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide CAS No. 1042819-41-9](/img/structure/B2695989.png)
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine-based compound that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicine due to its unique mechanism of action.
作用機序
The mechanism of action of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide involves the inhibition of the production of pro-inflammatory cytokines. The compound inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. The compound also inhibits the production of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. The compound has also been found to have potential applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its potential applications in the treatment of cancer. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide. One direction is to study the compound's potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the compound's potential toxicity and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration of the compound in humans.
合成法
The synthesis of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropan-1-one in the presence of a base. The reaction results in the formation of the desired compound. Other methods include the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropan-1-ol in the presence of a base or the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropanenitrile in the presence of a reducing agent.
科学的研究の応用
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. The compound has also been found to have potential applications in the treatment of cancer. It has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)16(12-4-6-14(22-3)7-5-12)20-17(21)13-8-9-19-15(18)10-13/h4-11,16H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDYVTZBXMGKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


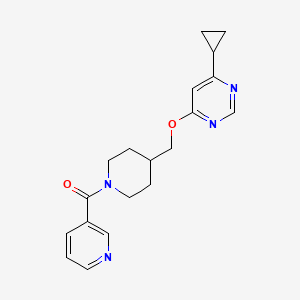
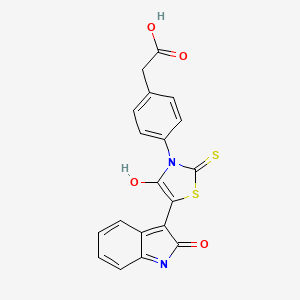
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2695912.png)
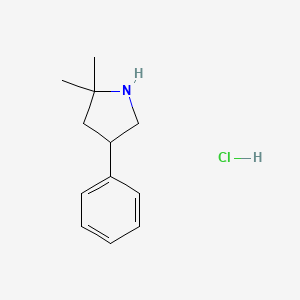
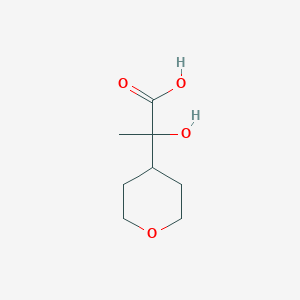
![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)
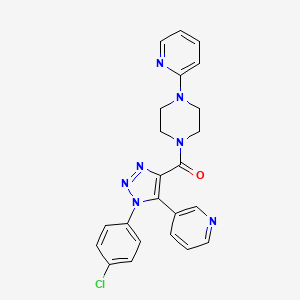


![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)


![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)